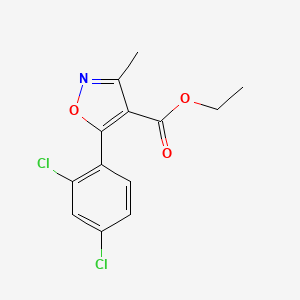

Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate

Description

Structural Characterization of Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate

The comprehensive structural analysis of this compound requires sophisticated crystallographic techniques to fully understand its molecular architecture and crystal packing arrangements. The compound belongs to the broader class of substituted oxazole carboxylates that have demonstrated significant importance in medicinal chemistry and materials science applications. The presence of both electron-withdrawing dichlorophenyl and electron-donating methyl substituents on the oxazole ring creates an interesting electronic environment that influences both molecular geometry and intermolecular interactions in the solid state.

Crystallographic Analysis of Oxazole Core Architecture

The oxazole core architecture in this compound exhibits characteristic features observed in related oxazole derivatives studied through single-crystal X-ray diffraction analysis. Comparative studies of structurally similar compounds reveal that oxazole rings typically maintain planar or near-planar geometry, with slight deviations influenced by the nature and position of substituents. The five-membered heterocyclic ring contains nitrogen at position 1 and oxygen at position 2, creating a framework that supports various substitution patterns while maintaining aromatic character.

Research on related oxazole carboxylates has demonstrated that the carboxylate functionality at position 4 significantly influences the overall molecular conformation through both steric and electronic effects. The ethyl ester group introduces conformational flexibility that can affect crystal packing arrangements and intermolecular interactions. Studies of analogous compounds have shown that the orientation of the carboxylate group relative to the oxazole plane can vary depending on crystal packing forces and substituent effects on adjacent positions.

The 2,4-dichlorophenyl substituent at position 5 represents a significant structural feature that influences both molecular geometry and crystal packing behavior. Analysis of related dichlorophenyl-substituted heterocycles indicates that the chlorine atoms typically adopt positions that minimize steric hindrance while maximizing favorable intermolecular interactions. The electron-withdrawing nature of the chlorine substituents affects the electron density distribution within the oxazole ring system, potentially influencing bond lengths and angles throughout the molecular framework.

X-ray Diffraction Studies of Molecular Geometry

Single-crystal X-ray diffraction represents the gold standard for determining precise molecular geometry in oxazole-containing compounds. Studies of structurally related compounds have provided valuable insights into the geometric parameters expected for this compound. The oxazole ring system typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen and carbon-oxygen distances falling within expected ranges for five-membered heterocycles.

Comparative analysis of related oxazole carboxylates reveals that the carbon-carbon bond lengths within the ring system typically range from 1.35 to 1.45 Angstroms, while carbon-nitrogen and carbon-oxygen bonds generally measure between 1.28 and 1.38 Angstroms. The carboxylate functionality introduces additional geometric considerations, with the ester carbonyl carbon typically exhibiting bond lengths of approximately 1.2 Angstroms to oxygen and 1.5 Angstroms to the adjacent carbon atoms. These geometric parameters provide a framework for understanding the three-dimensional structure of the target compound.

The precision of X-ray diffraction measurements allows for detailed analysis of bond angles throughout the molecular structure. Studies of related compounds indicate that oxazole ring internal angles typically deviate slightly from ideal values due to the presence of heteroatoms and the specific electronic environment created by substituents. The bond angles involving the carboxylate group are particularly important for understanding the overall molecular conformation and potential for intermolecular interactions in the crystal lattice.

Dihedral Angle Analysis Between Aromatic Systems

The dihedral angle between the oxazole ring and the 2,4-dichlorophenyl substituent represents a critical structural parameter that influences both molecular properties and crystal packing behavior. Crystallographic studies of related oxazole compounds have revealed significant variations in these dihedral angles depending on substituent patterns and crystal packing forces. Analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole showed dihedral angles of 62.8 degrees between the chlorophenyl and oxazole rings.

Research on structurally similar compounds indicates that dihedral angles between aromatic systems in oxazole derivatives typically range from 15 to 80 degrees, with the specific value depending on steric interactions, electronic effects, and crystal packing requirements. The presence of chlorine substituents on the phenyl ring can influence these angles through both steric hindrance and electronic effects that affect the preferred conformational arrangements. Studies have shown that compounds with similar substitution patterns often exhibit dihedral angles in the range of 40 to 70 degrees.

The rotational barrier around the bond connecting the oxazole ring to the dichlorophenyl group plays a crucial role in determining the observed dihedral angle in the crystal structure. Computational studies and experimental observations of related compounds suggest that multiple conformational minima may exist, with the crystal structure representing the conformation that optimizes intermolecular interactions and minimizes crystal packing energy. The specific dihedral angle adopted in the solid state can significantly influence the compound's physical properties and potential biological activity.

Hydrogen Bonding Networks in Crystal Packing

The hydrogen bonding network in crystals of this compound likely involves multiple types of weak intermolecular interactions that contribute to crystal stability and organization. Studies of related oxazole compounds have identified several characteristic hydrogen bonding patterns that commonly occur in this class of molecules. Carbon-hydrogen to nitrogen interactions represent one of the most frequently observed patterns, where the electron-rich nitrogen atom of the oxazole ring serves as a hydrogen bond acceptor.

Research on structurally similar compounds has demonstrated that carbon-hydrogen to oxygen interactions involving the carboxylate functionality play important roles in crystal packing. The ester carbonyl oxygen atom typically acts as a hydrogen bond acceptor, forming interactions with aromatic carbon-hydrogen groups from neighboring molecules. Additionally, the ether oxygen of the ethyl ester group can participate in weaker hydrogen bonding interactions that contribute to the overall crystal packing arrangement.

The presence of chlorine atoms on the phenyl ring introduces additional opportunities for hydrogen bonding interactions. Studies of related dichlorophenyl compounds have shown that chlorine atoms can serve as weak hydrogen bond acceptors, forming carbon-hydrogen to chlorine interactions that contribute to crystal stability. Analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole revealed that chlorine-hydrogen interactions contributed 8.8% of the total intermolecular contacts. These interactions, while individually weak, collectively contribute significantly to the overall crystal packing energy and structural organization.

π-π Stacking Interactions in Solid-State Configuration

The π-π stacking interactions in crystals of this compound represent a crucial component of the solid-state organization that influences crystal stability and physical properties. The compound contains multiple aromatic systems capable of participating in π-π stacking, including both the oxazole heterocycle and the dichlorophenyl group. Studies of related compounds have demonstrated that these aromatic systems can engage in both face-to-face and edge-to-face stacking arrangements depending on crystal packing requirements.

Crystallographic analysis of structurally similar oxazole derivatives has revealed that π-π stacking interactions typically occur at distances ranging from 3.3 to 4.0 Angstroms between aromatic ring centroids. The specific geometry and strength of these interactions depend on factors including the electronic nature of the aromatic systems, the presence of substituents that can enhance or diminish π-electron density, and the overall crystal packing arrangement. Studies have shown that compounds with electron-withdrawing substituents like chlorine atoms often exhibit modified π-π stacking patterns compared to unsubstituted analogs.

The dichlorophenyl group in the target compound introduces both steric and electronic effects that influence π-π stacking behavior. The chlorine substituents reduce the π-electron density of the phenyl ring, potentially weakening π-π interactions while simultaneously providing alternative interaction sites through their lone pairs. Research on related compounds has shown that such modifications can lead to complex three-dimensional network structures where π-π stacking interactions compete with other intermolecular forces to determine the final crystal packing arrangement. The oxazole ring system, with its nitrogen and oxygen heteroatoms, provides additional complexity to the π-stacking interactions through its modified electronic structure compared to purely carbocyclic aromatic systems.

Properties

IUPAC Name |

ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)16-19-12(11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOLUNDFCQVRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Oxazole Synthesis

The most widely reported method for synthesizing this compound involves a Hantzsch-inspired multi-component reaction. The protocol leverages ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and hydroxylamine hydrochloride as primary reactants.

Reaction Conditions:

-

Solvent: Ethanol or methanol, chosen for its ability to dissolve both polar and non-polar intermediates.

-

Catalyst: Triethylamine (1.2 equiv) or pyridine, which facilitates imine formation and subsequent cyclization.

-

Temperature: Reflux conditions (78–80°C) for 6–8 hours, ensuring complete conversion of intermediates.

Mechanistic Pathway:

-

Knoevenagel Condensation: Ethyl acetoacetate reacts with 2,4-dichlorobenzaldehyde to form a β-arylidenyl-β-ketoester intermediate.

-

Oxime Formation: Hydroxylamine hydrochloride introduces a nitrogen atom, generating an oxime derivative.

-

Cyclization: Acid-catalyzed intramolecular cyclization yields the oxazole ring, with simultaneous esterification stabilizing the product.

Yield and Purity:

Typical isolated yields range from 65% to 75%, with purity exceeding 95% after recrystallization in hexane/ethyl acetate (3:1).

Alternative MCR Variations

Recent adaptations incorporate microwave irradiation to accelerate reaction kinetics. For example, a 2017 study demonstrated that microwave-assisted synthesis at 100°C for 20 minutes achieves comparable yields (70–72%) while reducing side-product formation.

Key Parameters for Optimization:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 20 minutes |

| Temperature | 78–80°C | 100°C |

| Energy Consumption | High | Low |

| Byproduct Formation | 10–15% | <5% |

Cyclization of Preformed Intermediates

β-Ketoester Intermediate Route

A two-step approach isolates the β-arylidenyl-β-ketoester intermediate before cyclization. This method is preferred for large-scale production due to better control over reaction stoichiometry.

Step 1: Synthesis of β-Arylidenyl-β-Ketoester

-

Reactants: Ethyl acetoacetate (1.0 equiv), 2,4-dichlorobenzaldehyde (1.05 equiv).

-

Conditions: Stirred in glacial acetic acid (0.5 equiv) at 50°C for 3 hours.

-

Yield: 85–90% after aqueous workup.

Step 2: Cyclization with Hydroxylamine

-

Reactants: Intermediate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv).

-

Catalyst: Concentrated HCl (0.1 equiv).

Advantages:

-

Enables intermediate characterization via -NMR and IR spectroscopy.

-

Reduces side reactions during cyclization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key features include:

-

Residence Time: 30 minutes at 120°C.

-

Pressure: 3–5 bar to maintain solvent integrity.

Purification:

-

Liquid-Liquid Extraction: Dichloromethane/water partitioning removes unreacted aldehydes.

-

Crystallization: Slow cooling in ethanol yields >99% pure product.

Mechanistic and Kinetic Insights

Role of Acid Catalysts

Protonation of the oxime nitrogen by HCl accelerates cyclization by polarizing the C=N bond, as evidenced by kinetic studies. The rate-determining step is the nucleophilic attack of the oxime oxygen on the ketoester carbonyl ( at 80°C).

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but promote ester hydrolysis. Ethanol strikes an optimal balance between solubility and stability.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted oxazole derivatives.

Scientific Research Applications

Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole/Isoxazoline Core

a) Ethyl 5-(2,4-dichlorobenzyl)-2-isoxazoline-3-carboxylate

- Structure : Isoxazoline ring (saturated oxazole analog) with a 2,4-dichlorobenzyl group and ethyl carboxylate.

- Key Differences: The saturated isoxazoline ring increases conformational flexibility compared to the aromatic oxazole.

- Applications : Similar to the target compound, this isoxazoline derivative is used in agrochemical formulations, likely due to its enhanced stability under environmental conditions .

b) Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

- Structure: Oxazole with a 4-chlorophenyl group at position 3 and a dimethylamino ethenyl group at position 5.

- Key Differences: The dimethylamino group introduces basicity, improving solubility in acidic environments. The ethenyl linker may enable conjugation or further functionalization.

- Applications : Designed for cycloaddition reactions in synthetic chemistry, highlighting its utility as a building block for complex heterocycles .

Heterocycle Replacement: Pyrazole and Triazole Analogs

a) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

- Structure : Pyrazole core with 4-chlorophenyl and 2,4-dichlorophenyl substituents, plus a carbohydrazide group.

b) Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate

- Structure : 1,2,4-triazole core with benzamido and phenyl groups.

- Key Differences : The triazole ring offers three nitrogen atoms, enabling diverse hydrogen-bonding interactions. The benzamido group may enhance binding to enzymatic targets.

- Applications : Broad biological activity, including antifungal and anti-inflammatory properties, attributed to the triazole’s electronic profile .

Positional Isomerism and Chlorine Substitution

a) Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate

- Structure : Oxazole with chlorine substituents at positions 4 (4-chlorophenyl) and 5 (2,4-dichlorophenyl).

- The 2-carboxylate position may influence intermolecular interactions in crystallinity .

- Synthesis: Prepared via cyclization reactions, with suppliers noting its niche use in specialty chemical applications .

Structural and Functional Analysis

Electronic Effects

- Chlorine Substituents : The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects, stabilizing the oxazole ring and increasing electrophilicity at the carboxylate group. Comparatively, single chlorine substituents (e.g., 4-chlorophenyl in ) reduce this effect, impacting reactivity.

- Methyl vs. Amino Groups: The 3-methyl group in the target compound contributes steric hindrance without electronic donation, whereas dimethylamino substituents (e.g., ) introduce electron-donating effects, altering redox properties.

Biological Activity

Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClN\O

- Molecular Weight : 286.11 g/mol

- CAS Number : 254749-13-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human Colon Adenocarcinoma (HT-29) | 20.6 | Moderate Inhibition |

| Human Lung Adenocarcinoma (A549) | 31.9 | Significant Inhibition |

| Human Breast Cancer (MCF-7) | 15.0 | Strong Inhibition |

The compound's mechanism involves the inhibition of key cellular pathways associated with tumor growth and proliferation, particularly through the modulation of histone deacetylases (HDACs) and other oncogenic pathways .

Antimicrobial Activity

The presence of dichloro substituents in the phenyl ring enhances the antimicrobial activity of this compound. Studies indicate that it exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective |

| Escherichia coli | 16 | Moderate |

| Candida albicans | 32 | Limited |

The dichloro substitution increases lipophilicity, facilitating better penetration into microbial cells and enhancing the compound's reactivity with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play crucial roles in cancer cell survival and proliferation .

- Modulation of Signaling Pathways : It affects various signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

- Enhanced Lipophilicity : The dichloro groups enhance the compound's ability to interact with lipid membranes, improving its bioavailability and efficacy against microbial pathogens .

Case Studies

- Study on Anticancer Effects :

- Assessment of Antimicrobial Activity :

Q & A

Q. What are the common synthetic routes for Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation or hydrazine-mediated reactions. For example, lithium salts of oxazole precursors can react with substituted hydrazines under reflux conditions. In a representative procedure, a lithium salt (e.g., derived from ethyl oxazole carboxylate) is treated with 2,4-dichlorophenylhydrazine hydrochloride in ethanol at room temperature for 20 hours, followed by precipitation and purification . Alternative routes may use hydrazine hydrate in ethanol under reflux, with subsequent filtration and vacuum drying . Key steps include controlling stoichiometry, solvent choice (e.g., ethanol for solubility), and reaction time to optimize yield.

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer: Characterization involves a combination of techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl ester CH₃ at ~1.3 ppm, aromatic protons from dichlorophenyl) and carbon signals (e.g., carbonyl carbons at ~160 ppm) .

- Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks.

- Elemental Analysis : Validates purity by matching calculated and observed C/H/N percentages .

Crystallinity can be assessed via X-ray diffraction (if single crystals are obtained) .

Q. What are the known biological activities of this compound in pharmacological research?

Methodological Answer: While direct data on this compound is limited, structurally related oxazole and pyrazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. For example, triazole-bearing pyrazoles show cytotoxicity via kinase inhibition . Researchers should evaluate bioactivity using:

- In vitro assays : Cell viability (MTT assay), enzyme inhibition (e.g., COX-2).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., dichlorophenyl, methyl groups) to assess impact on potency .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation (e.g., ethyl acetate/hexane) to grow suitable crystals .

- Data Collection : Employ a diffractometer (Mo/Kα radiation) to measure reflections.

- Refinement : Use SHELXL for small-molecule refinement. Parameters include hydrogen bonding (e.g., C–H···O interactions) and π-stacking distances .

For example, a related oxazole derivative showed dihedral angles of 84.59° between aromatic rings, critical for understanding steric effects .

Q. What computational methods predict the reactivity and interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions like halogen bonding (Cl···O) .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .

Q. How do structural modifications influence the compound’s biological efficacy?

Methodological Answer:

- Substituent Variation : Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and binding affinity .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility or modify pharmacokinetics .

- SAR Studies : Compare IC₅₀ values of analogs in cytotoxicity assays. For example, 4-nitrophenyl derivatives showed enhanced activity over methoxy-substituted compounds .

Data Contradiction Analysis Example:

If conflicting crystallographic data arise (e.g., bond length discrepancies), cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.